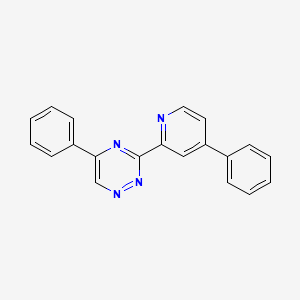

5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine

Description

5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine core substituted at positions 3 and 5 with aromatic moieties. The 1,2,4-triazine scaffold is renowned for its versatility in medicinal chemistry and materials science due to its electron-deficient nature, enabling diverse reactivity and interactions with biological targets . This compound’s structure combines a phenyl group at position 5 and a 4-phenylpyridin-2-yl group at position 3, which may enhance π-π stacking interactions and modulate electronic properties for applications in drug discovery or coordination chemistry.

Properties

CAS No. |

42838-34-6 |

|---|---|

Molecular Formula |

C20H14N4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

5-phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine |

InChI |

InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-12-21-18(13-17)20-23-19(14-22-24-20)16-9-5-2-6-10-16/h1-14H |

InChI Key |

IEXDNBFYYPNCDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC(=CN=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to promote cyclization and formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazines exhibit anticancer properties. In particular, compounds similar to 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine have shown effectiveness against various cancer cell lines. A study demonstrated that triazine derivatives could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Triazine derivatives have been reported to exhibit significant antibacterial and antifungal effects. For instance, studies have shown that certain triazine compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death . This makes them potential candidates for developing new antimicrobial agents.

Enzyme Inhibition

5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine has been noted for its ability to inhibit specific enzymes such as phosphodiesterases. This inhibition can enhance therapeutic efficacy in conditions like asthma and other inflammatory diseases by increasing levels of cyclic nucleotides within cells .

Nonlinear Optical Materials

The compound has potential applications in nonlinear optics due to its unique electronic properties. Nonlinear optical materials are crucial for developing devices like frequency converters and optical switches. The presence of the triazine ring system allows for strong electron delocalization, which is beneficial for nonlinear optical responses .

Photovoltaic Devices

Research has suggested that triazine-based compounds can be utilized in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer makes them suitable for enhancing the efficiency of solar cells . Studies focusing on the synthesis of new triazine derivatives have shown promising results in improving the performance of these devices.

Pesticide Development

The structural characteristics of 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine make it a candidate for developing new pesticides. Triazine compounds are known for their herbicidal properties; thus, derivatives may provide effective solutions for weed management in agriculture . Research into the synthesis of triazine-based pesticides has highlighted their potential efficacy against resistant weed species.

Case Studies

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Antimicrobial Activity :

- Quinoline-triazine hybrids (): N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloroquinoline derivatives show moderate antibacterial effects (MIC: 8–32 µg/mL against S. aureus). The chloro substituents enhance membrane penetration .

- Thiazolo-triazoles (): Exhibit antifungal activity (e.g., 70% inhibition against C. albicans), though less potent than commercial antifungals .

Antioxidant Activity :

- Spiro-1,2,4-triazines (): At 1,000 ppm, compounds 7a–7d achieve 75–85% DPPH radical scavenging, comparable to BHT (88%). Lower activity in FRAP assays suggests iron reduction is less efficient than radical trapping .

Data Tables

Table 1: Antioxidant Activity of Spiro-1,2,4-triazines vs. Standards

| Compound | DPPH Inhibition (%) at 1,000 ppm | FRAP (µM Fe²⁺/g) |

|---|---|---|

| 7a | 75 | 120 |

| 7b | 80 | 135 |

| BHT | 88 | N/A |

| TBHQ | 92 | N/A |

Source:

Biological Activity

5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the triazine family, characterized by a triazine ring fused with phenyl and pyridine substituents. The structural formula can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 312.36 g/mol

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit potent anticancer properties. 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific kinases involved in cell cycle regulation.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) with an IC value of approximately 10 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- Fungal Activity : In addition to bacterial activity, it has demonstrated fungicidal effects against common fungal strains such as Candida albicans and Aspergillus niger .

Structure-Activity Relationship (SAR)

The biological activity of 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine is influenced by its structural components. Studies have indicated that:

- Substituent Variations : Alterations in the phenyl or pyridine groups can enhance or diminish biological activity.

- Triazine Core : The presence of the triazine core is critical for maintaining its bioactivity, particularly in anticancer applications.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.